6-Methoxy-9-methyl-2-(trimethylsilyl)furo[2,3-b]quinolin-4(9H)-one
Description
Systematic IUPAC Nomenclature and Structural Interpretation
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 6-methoxy-9-methyl-2-(trimethylsilyl)furo[2,3-b]quinolin-4(9H)-one , derived from its fused heterocyclic framework. The parent structure consists of a furo[2,3-b]quinolin-4(9H)-one system, which integrates a furan ring fused to a quinoline scaffold. The furan moiety is attached at the 2,3-positions of the quinoline, while the ketone functional group resides at position 4. The "9H" designation indicates that the nitrogen atom at position 9 is hydrogenated, breaking aromaticity and creating a partially saturated system.
Substituents are assigned numerical positions based on the fused-ring numbering:
- Methoxy group (-OCH₃) at position 6 of the quinoline ring.
- Methyl group (-CH₃) at position 9, directly bonded to the nitrogen atom.
- Trimethylsilyl group (-Si(CH₃)₃) at position 2 of the furan ring.
The molecular formula C₁₆H₁₉NO₃Si reflects these substituents, with a calculated molecular weight of 301.41 g/mol . The SMILES representation COC1=CC2=C(C=C1)C(=O)N(C3=C2OC(=C3)Si(C)C)C provides a linear notation of the connectivity, emphasizing the fused rings and substituent placements.
Alternative Naming Conventions in Heterocyclic Chemistry Literature
While the IUPAC name is definitive, alternative naming conventions appear in specialized contexts. In heterocyclic chemistry, the compound may be described as a 2-trimethylsilyl-6-methoxy-9-methylfuroquinolinone , prioritizing substituent order over positional numbering. This abbreviated style is common in patent literature and synthetic methodology papers, where brevity is prioritized.
The fused-ring system is occasionally referenced using older nomenclature. For example, the furo[2,3-b]quinoline component may be termed a furanoquinoline , though this lacks specificity for substitution patterns. Historical synonyms such as DB-276640 (Depositor-Biodefense identifier) and registry numbers like 223668-28-8 (CAS) are used in commercial catalogs.
CAS Registry Number and Cross-Referenced Database Entries
The compound is uniquely identified by its CAS Registry Number 223668-28-8 , which serves as a universal identifier across chemical databases. Key database entries include:
PubChem provides the most comprehensive entry, featuring a 2D structure depiction, 3D conformer models, and computed physicochemical properties such as a hydrogen bond acceptor count of 3 and rotatable bond count of 1 . The InChIKey HBALCDVRYIFSKK-UHFFFAOYSA-N enables precise structure searching in digital repositories. Reaxys supplements this with synthetic route data, linking the compound to patented methodologies for furanoquinoline derivatives.
Properties
Molecular Formula |
C16H19NO3Si |
|---|---|
Molecular Weight |
301.41 g/mol |
IUPAC Name |
6-methoxy-9-methyl-2-trimethylsilylfuro[2,3-b]quinolin-4-one |
InChI |
InChI=1S/C16H19NO3Si/c1-17-13-7-6-10(19-2)8-11(13)15(18)12-9-14(20-16(12)17)21(3,4)5/h6-9H,1-5H3 |
InChI Key |
AUQWICMZFKFSCG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C(=O)C3=C1OC(=C3)[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Furoquinoline Core
- Starting Material: 4-Hydroxy-1-methylquinolin-2(1H)-one
- Reaction: Condensation with propargylic alcohols under acid catalysis (e.g., p-toluenesulfonic acid monohydrate) in 1,2-dichloroethane at elevated temperature (~84 °C) for 1 hour.
- Outcome: Formation of furoquinoline derivatives via intramolecular cyclization.
Introduction of Trimethylsilyl Group
- Method: Silylation of the 2-position of the quinoline ring using trimethylsilyl chloride (TMSCl) in the presence of a base or under electroreductive conditions.
- Electroreductive Coupling: Electroreduction of 1-alkoxycarbonyl-4-quinolones with benzophenones in tetrahydrofuran (THF) with TMSCl yields 2-substituted 4-quinolones as trimethylsilyl ethers.
- Notes: The TMS group can be selectively removed by treatment with tetra-n-butylammonium fluoride (TBAF) or mild acid, allowing further functionalization.
Methylation and Methoxylation
- Methylation: Introduction of the methyl group at the 9-position is typically achieved via methylation of the nitrogen atom or via methyl-substituted starting materials.
- Methoxylation: The methoxy group at the 6-position is introduced either by starting from methoxy-substituted quinoline precursors or by selective methylation of hydroxy groups.
Representative Synthetic Procedure (Adapted from Literature)
Research Findings and Analysis
- Electroreductive Coupling: Electroreduction in the presence of TMSCl is a key method to introduce the trimethylsilyl group selectively at the 2-position of 4-quinolones, which is a crucial step in preparing the target compound. This method yields TMS ethers that can be further manipulated chemically.
- Stability Considerations: The TMS ethers formed are sensitive to oxidative cleavage but can be stabilized by using methoxycarbonyl-substituted quinolones, improving yields and product stability.
- Catalytic Cyclization: Acid-catalyzed cyclization with propargylic alcohols is an efficient route to the furoquinoline skeleton, which is foundational for the target compound.
- Functional Group Compatibility: The synthetic route accommodates various substituents, allowing selective introduction of methoxy and methyl groups, which are important for the compound’s bioactivity profile.
Comparative Table of Key Synthetic Steps
| Synthetic Step | Reagents/Conditions | Purpose | Yield Range | Key Notes |
|---|---|---|---|---|
| Cyclization to furoquinoline | 4-Hydroxy-1-methylquinolin-2(1H)-one + propargylic alcohol + p-TsOH·H2O, 1,2-DCE, 84 °C | Formation of fused furoquinoline ring | 50-70% | Acid catalysis, mild conditions |
| Electroreductive silylation | 1-Alkoxycarbonyl-4-quinolones + benzophenones + TMSCl, THF, electroreduction | Introduction of TMS group at 2-position | 30-50% | Sensitive to oxidation, requires inert atmosphere |
| Methylation | Methyl iodide or methylated starting materials | Installation of methyl group at N-9 | Variable | Precursor dependent |
| Methoxylation | Methoxy-substituted precursors or methylation of hydroxy groups | Introduction of methoxy group at C-6 | Variable | Controlled by precursor choice |
Chemical Reactions Analysis
6-Methoxy-9-methyl-2-(trimethylsilyl)furo[2,3-b]quinolin-4(9H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The methoxy, methyl, and trimethylsilyl groups can be substituted with other functional groups using appropriate reagents and conditions. For example, halogenation can be achieved using halogenating agents like bromine or chlorine.
Scientific Research Applications
6-Methoxy-9-methyl-2-(trimethylsilyl)furo[2,3-b]quinolin-4(9H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound’s potential therapeutic effects are investigated in medicinal chemistry, with a focus on developing new drugs and treatments.
Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in various industrial applications.
Mechanism of Action
The mechanism of action of 6-Methoxy-9-methyl-2-(trimethylsilyl)furo[2,3-b]quinolin-4(9H)-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to target proteins, enzymes, or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, or induction of cell death. The exact molecular targets and pathways involved depend on the specific application and context of the research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 6-Methoxy-9-methyl-2-(trimethylsilyl)furo[2,3-b]quinolin-4(9H)-one with structurally or functionally related furoquinoline derivatives:
Key Structural and Functional Differences:
Trimethylsilyl vs. Hydroxy/Methoxy Groups :
- The TMS group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to Isopteleine (logP ~1.99) and Dictamnine (logP ~1.99) . This could enhance blood-brain barrier penetration but may reduce aqueous solubility.
- In contrast, hydroxylated analogs (e.g., 8-hydroxy-9-methyl derivative) exhibit higher polarity, favoring antiplatelet activity via hydrogen bonding .
Biological Activity Trends :
- Methoxy groups at C6 or C7 (e.g., Isopteleine, Taifine) correlate with antimicrobial activity, likely due to interference with microbial membrane integrity .
- The absence of TMS in natural analogs suggests that the target compound may be a synthetic derivative optimized for enhanced pharmacokinetics .
Synthetic Accessibility :
- The TMS group is introduced via palladium-catalyzed cross-coupling or silylation reactions, as seen in for carbazole derivatives. This contrasts with naturally occurring methoxy/hydroxy derivatives, which are biosynthesized via O-methylation .
Research Implications
The unique TMS substitution in this compound positions it as a promising candidate for:
- Drug Development : Enhanced lipophilicity could improve bioavailability in CNS-targeted therapies.
- Structure-Activity Relationship (SAR) Studies: Systematic comparison with non-silylated analogs (e.g., Isopteleine) may reveal the role of silicon in modulating bioactivity.
Biological Activity
6-Methoxy-9-methyl-2-(trimethylsilyl)furo[2,3-b]quinolin-4(9H)-one is a compound belonging to the furoquinoline class, which is recognized for its diverse biological activities. This article focuses on the biological activity of this compound, particularly its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H19NO3Si. The compound features a furoquinoline backbone with a methoxy group and a trimethylsilyl substituent, which enhances its stability and solubility in organic solvents. These structural characteristics contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H19NO3Si |
| Molecular Weight | 301.413 g/mol |
| Density | 1.2 ± 0.1 g/cm³ |
| Boiling Point | 413.6 ± 45.0 °C |
| Flash Point | 203.9 ± 28.7 °C |
| LogP | 4.41 |
Anticancer Properties
Research indicates that compounds within the furoquinoline class exhibit various biological activities, including antimicrobial , antitumor , and anti-inflammatory effects . Specifically, studies suggest that this compound possesses cytotoxic properties against certain cancer cell lines.
- Mechanism of Action : The anticancer activity is attributed to the compound's ability to disrupt microtubule assembly and induce apoptosis in cancer cells. Similar compounds have been shown to cause G2/M phase cell cycle arrest and polyploidy in treated cells, leading to increased apoptosis markers such as active caspase-3 and -9 levels .
- Case Studies : In vitro studies demonstrate that derivatives of furoquinoline compounds can have IC50 values in the low micromolar range against various cancer cell lines. For instance, one study reported an IC50 value of 0.52 μM for a structurally similar compound against COLO 205 cells, showcasing the potential efficacy of these compounds in cancer treatment .
Comparative Analysis
To further understand the biological activity of this compound, it is useful to compare it with related compounds:
| Compound Name | Molecular Formula | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | C16H19NO3Si | TBD | Potential anticancer activity |
| HAC-Y6 (similar structure) | C20H21N3O5 | 0.52 | Induces apoptosis via mitochondrial pathways |
| Doxorubicin (reference) | C27H29NO11S | 0.60 | Standard chemotherapy agent |
Q & A
Q. What synthetic strategies are commonly employed to prepare 6-methoxy-9-methyl-2-(trimethylsilyl)furo[2,3-b]quinolin-4(9H)-one?
The synthesis typically involves functionalization of the furoquinoline core. For example:
- Step 1 : Construct the furo[2,3-b]quinolin-4(9H)-one scaffold via cyclization of prenylated anthranilic acid derivatives or via Friedländer condensation .
- Step 2 : Introduce the 6-methoxy and 9-methyl groups using alkylation or methylation agents (e.g., methyl iodide in basic conditions) .
- Step 3 : Install the 2-trimethylsilyl group via nucleophilic substitution or palladium-catalyzed silylation . Key challenges include regioselectivity in substituent placement and stability of the trimethylsilyl group under reaction conditions.
Q. How can the structure of this compound be validated post-synthesis?
- X-ray crystallography : Single-crystal analysis resolves bond lengths, angles, and substituent orientations (e.g., C–C bond lengths ≈ 1.35–1.42 Å in similar furoquinolines) .
- NMR spectroscopy : Distinct signals for the trimethylsilyl group (δ ~0.1–0.3 ppm in H NMR; δ ~−5 to 5 ppm in C NMR) and methoxy protons (δ ~3.8–4.0 ppm) confirm substitution patterns .
- High-resolution mass spectrometry (HRMS) : Accurate mass determination (e.g., calculated [M+H]+ for CHNOSi: 332.14) ensures molecular integrity .
Q. What preliminary biological assays are recommended for evaluating its bioactivity?
- Antiplatelet activity : Test inhibition of platelet aggregation using ADP or collagen-induced assays, as structurally related furoquinolines (e.g., robustine, isodictamnine) show IC values in the 10–50 µM range .
- Antimicrobial screening : Use microdilution assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) due to known activity of methoxy-substituted furoquinolines .
- Cytotoxicity profiling : Employ MTT assays on human cell lines (e.g., HEK293) to establish safety thresholds (LD > 100 µM is desirable) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?
- Modify substituents : Compare bioactivity of analogs with varying groups (e.g., replace trimethylsilyl with phenyl or acetyl) to assess steric/electronic effects .
- Quantitative SAR (QSAR) modeling : Use computational tools (e.g., CoMFA, molecular docking) to correlate substituent properties (e.g., logP, polar surface area) with biological endpoints .
- Fragment-based analysis : Study truncated analogs (e.g., removal of the furo ring) to identify pharmacophoric elements critical for activity .
Q. What experimental approaches resolve contradictions in reported biological data for furoquinoline derivatives?
- Standardize assay conditions : Variations in solvent (DMSO vs. ethanol), cell density, or agonist concentrations (e.g., ADP in antiplatelet assays) can alter results. Replicate studies under controlled parameters .
- Metabolic stability testing : Assess compound degradation in liver microsomes to determine if conflicting bioactivity arises from differential metabolism .
- Synergistic studies : Evaluate combinatorial effects with known inhibitors (e.g., aspirin in antiplatelet assays) to identify additive or antagonistic interactions .
Q. How can crystallographic data inform the design of derivatives with enhanced stability?
- Analyze packing motifs : Hydrogen bonding (e.g., between carbonyl groups and solvent molecules) and π-π stacking (quinoline rings) in crystal structures predict solubility and solid-state stability .
- Torsional angle optimization : Adjust substituents (e.g., trimethylsilyl orientation) to minimize steric strain in the furoquinoline core, improving thermal stability .
- Polymorph screening : Use solvent evaporation or cooling crystallization to identify stable polymorphs with higher melting points (>200°C) .
Q. What strategies mitigate toxicity risks during in vivo studies?
- Pro-drug design : Mask reactive groups (e.g., silyl or methoxy) with enzymatically cleavable moieties (e.g., esters) to reduce off-target effects .
- Pharmacokinetic profiling : Measure plasma half-life (t) and tissue distribution in rodent models to optimize dosing regimens .
- Metabolite identification : Use LC-MS/MS to detect and characterize reactive metabolites (e.g., quinone intermediates) that may contribute to toxicity .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
